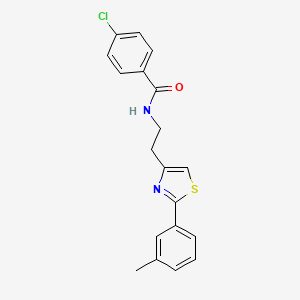

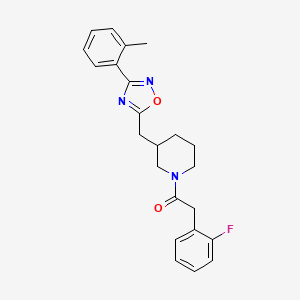

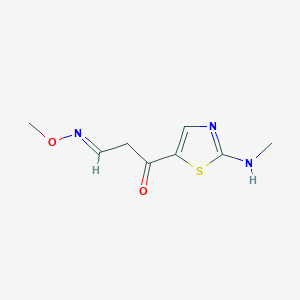

![molecular formula C15H11NO3S B2943266 (R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid CAS No. 1212375-07-9](/img/structure/B2943266.png)

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid, also known as obidoxime, is a cholinesterase reactivator that has been widely used in the treatment of poisoning caused by organophosphate compounds.

Applications De Recherche Scientifique

Antitumor Activity

Compounds bearing the 3-oxobenzo[d]isothiazol moiety have been explored for their antitumor properties. For example, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, synthesized from compounds related to 3-oxobenzo[d]isothiazol, were evaluated for their in vitro antitumor activity against L1210, CHO, and HL60 cell lines. These compounds displayed significant antitumor activity, showcasing the potential of 3-oxobenzo[d]isothiazol derivatives in cancer research (Guo-qiang Hu et al., 2008).

Antifouling Properties

Novel benzisothiazolone derivatives synthesized for potential antifouling applications include 2‐(3‐oxobenzo[d]isothiazol‐2(3H)‐yl)acetohydrazide and related compounds. These derivatives were characterized by UV, IR, 1H NMR, MS, and elemental analysis, highlighting their potential as antifouling agents (Feng-ling Xu et al., 2006).

Synthesis of Novel Compounds

The chemical versatility of 3-oxobenzo[d]isothiazol derivatives enables the synthesis of various novel compounds. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters was designed for presenting an aspartic acid side chain, leading to unexpected products through novel Friedel-Crafts reactions. This research demonstrates the complex reactions and potential new pathways for synthesizing bioactive molecules using 3-oxobenzo[d]isothiazol derivatives (T. Kogan & T. Rawson, 1992).

Antibacterial Activity

The antibacterial activity of 2-(3-oxobenzo[d]isothiazol2(3H)-yl)ethyl benzoates against both gram-positive and gram-negative bacteria was explored, revealing that most compounds exhibit excellent inhibition activity against Bacillus subtilis and Staphylococcus aureus. This study contributes to the understanding of the antimicrobial potential of 3-oxobenzo[d]isothiazol derivatives (Zhu Linhua, 2013).

Propriétés

IUPAC Name |

(2R)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLULBIWQZOAADG-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

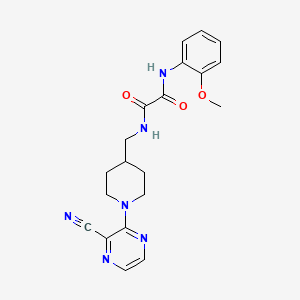

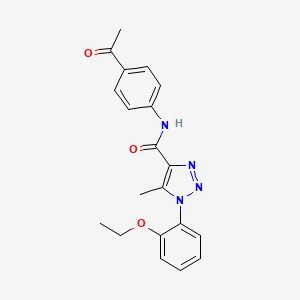

![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)

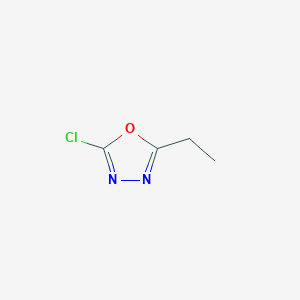

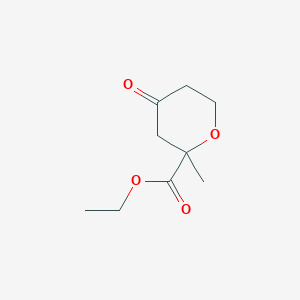

![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)

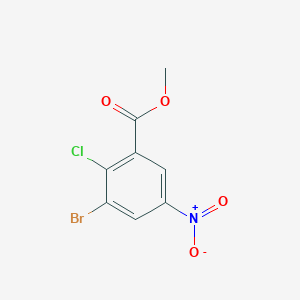

![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)

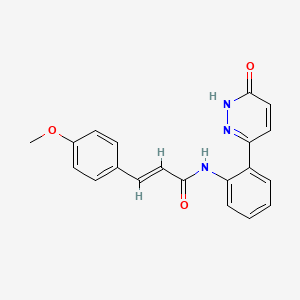

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2943203.png)

![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)